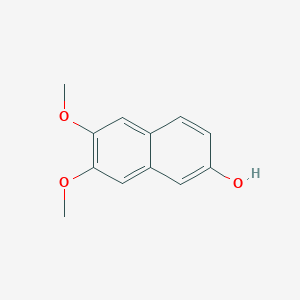
1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene is a brominated organic compound with the molecular formula C9H5Br5O. This compound is characterized by the presence of multiple bromine atoms attached to a benzene ring and a propoxy group. It is primarily used as a flame retardant due to its high bromine content, which imparts excellent fire-resistant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene typically involves the bromination of precursor compounds. One common method is the bromination of 1,2,3-tribromobenzene with 3,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product. The compound is then purified through recrystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce brominated quinones or other oxidized products.
Applications De Recherche Scientifique
1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and electronics, to enhance fire resistance.
Mécanisme D'action
The mechanism of action of 1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene primarily involves its ability to release bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This chain-breaking mechanism effectively slows down or extinguishes the fire, making the compound an effective flame retardant.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Tribromobenzene: A simpler brominated benzene derivative with three bromine atoms attached to the benzene ring.
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene: Another brominated compound with a similar structure but different bromination pattern.
1,2,4-Tribromobenzene: A tribrominated benzene with bromine atoms at different positions on the benzene ring.
Uniqueness
1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene is unique due to its specific bromination pattern and the presence of the propoxy group. This structure imparts distinct chemical and physical properties, making it particularly effective as a flame retardant. Its high bromine content and ability to release bromine radicals upon heating contribute to its superior fire-resistant properties compared to other similar compounds.
Propriétés
Numéro CAS |
31394-74-8 |
|---|---|
Formule moléculaire |
C9H7Br5O |
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
1,2,3-tribromo-4-(3,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C9H7Br5O/c10-5-1-2-6(9(14)8(5)13)15-4-3-7(11)12/h1-2,7H,3-4H2 |
Clé InChI |
CGNVPUNQXISZNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OCCC(Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



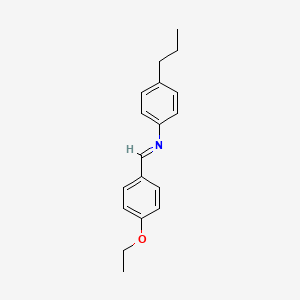
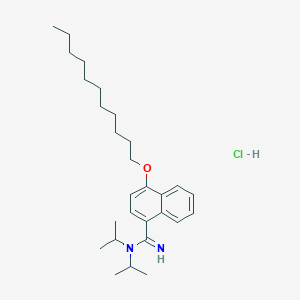
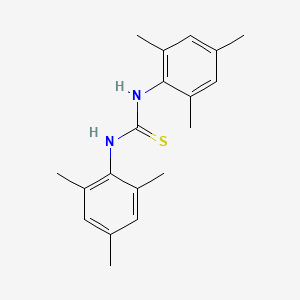
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)

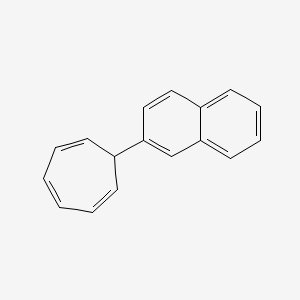
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
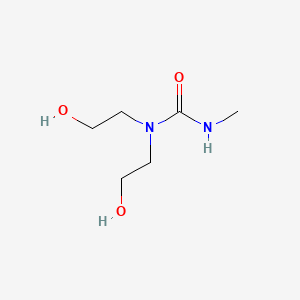
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
